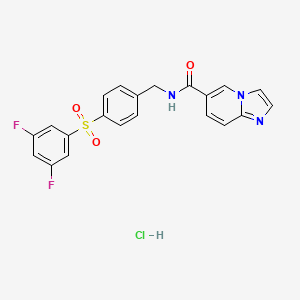

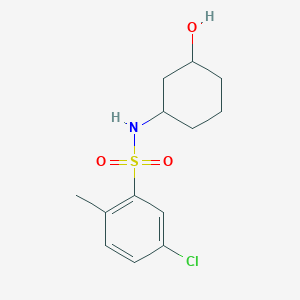

5-chloro-N-(3-hydroxycyclohexyl)-2-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

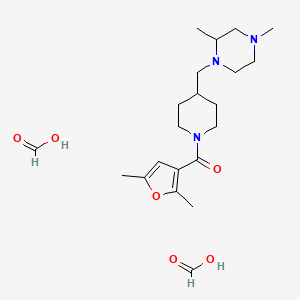

5-chloro-N-(3-hydroxycyclohexyl)-2-methylbenzenesulfonamide is a chemical compound with a molecular formula of C10H14ClNO3S2 . It is a versatile chemical that holds immense potential in scientific research, aiding advancements across various fields.

Synthesis Analysis

The synthesis of 5-chloro-N-(3-hydroxycyclohexyl)-2-methylbenzenesulfonamide is a complex process that requires specialized knowledge and equipment. Custom synthesis solutions, impurity profiling and characterization, peptide synthesis services, and structural analysis services are often used in its synthesis.Molecular Structure Analysis

The molecule contains a total of 35 bonds, including 15 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 six-membered ring, 1 secondary amide (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .Chemical Reactions Analysis

The chemical reactions involving 5-chloro-N-(3-hydroxycyclohexyl)-2-methylbenzenesulfonamide are complex and require a deep understanding of chemistry. The compound’s structure, which includes a total of 35 bonds, plays a significant role in these reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-chloro-N-(3-hydroxycyclohexyl)-2-methylbenzenesulfonamide are determined by its molecular structure. It has an average mass of 295.806 Da and a monoisotopic mass of 295.010376 Da . Its structure includes a variety of bond types, which contribute to its unique properties .Aplicaciones Científicas De Investigación

Selective Cyclooxygenase-2 Inhibitors Development Research by Hashimoto et al. (2002) focused on synthesizing derivatives of benzenesulfonamide, leading to the identification of a potent, highly selective, and orally active COX-2 inhibitor for treating conditions like rheumatoid arthritis and acute pain. This study highlights the significance of structural modifications in enhancing the selectivity and potency of COX-2 inhibitors (Hashimoto et al., 2002).

Detection of 5-Methylcytosine in DNA Sequences Wang et al. (2013) developed N-halogeno-N-sodiobenzenesulfonamide reagents for probing 5-methylcytosine in DNA sequences, showcasing the chemical's utility in genetic research and its potential in understanding epigenetic modifications (Wang et al., 2013).

Anticancer Drug Candidates Gul et al. (2018) synthesized new dibenzensulfonamides showing anticancer effects by inducing apoptosis and autophagy in tumor cell lines, while also demonstrating carbonic anhydrase inhibitory effects, marking a significant step toward developing new anticancer drugs (Gul et al., 2018).

Chemical Scrubbers for Air Treatment Biard et al. (2011) explored the use of advanced oxidation processes, including ozonation and O(3)/H(2)O(2), to enhance mass transfer in chemical scrubbers for air treatment, demonstrating the chemical's potential in environmental applications (Biard et al., 2011).

Propiedades

IUPAC Name |

5-chloro-N-(3-hydroxycyclohexyl)-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO3S/c1-9-5-6-10(14)7-13(9)19(17,18)15-11-3-2-4-12(16)8-11/h5-7,11-12,15-16H,2-4,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REEPYZLYCHVKSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CCCC(C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(3-hydroxycyclohexyl)-2-methylbenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2614464.png)

![1-[4-(Bromomethyl)benzenesulfonyl]-4-methylbenzene](/img/structure/B2614466.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2614470.png)

![3-[(3,4-Dichlorophenyl)amino]propanenitrile](/img/structure/B2614474.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3,4-dimethoxybenzamide](/img/structure/B2614475.png)

![8-cyclohexyl-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2614477.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2614478.png)

![Methyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2614483.png)